Cas no 1228561-10-1 ((S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid)

(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid is a chiral intermediate widely used in pharmaceutical synthesis and organic chemistry research. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis and drug development. The tert-butoxycarbonyl (Boc) protecting group enhances stability, allowing for selective deprotection under mild conditions. The biphenyl moiety contributes to structural rigidity, making it valuable in designing bioactive compounds. This compound is particularly useful in peptide coupling reactions and as a building block for small-molecule inhibitors. Its well-defined stereochemistry ensures reproducibility in synthetic applications, while its carboxylic acid functionality facilitates further derivatization. Suitable for controlled reactions, it is commonly employed in medicinal chemistry and material science.
(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid structure
1228561-10-1 structure
Product name:(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
CAS No:1228561-10-1
MF:C20H23NO4
Molecular Weight:341.40092587471
CID:5043548
PubChem ID:72209339

(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-BIPHENYL-4-YL-3-TERT-BUTOXYCARBONYLAMINO-PROPIONIC ACID
    • (S)-3-([1,1'-biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
    • AB36069
    • (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid
    • (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
    • インチ: 1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1
    • InChIKey: ZWLSFMKIYINIHZ-KRWDZBQOSA-N
    • SMILES: O(C(N[C@@H](CC(=O)O)C1C=CC(C2C=CC=CC=2)=CC=1)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 7
  • 複雑さ: 443
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 75.6

(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
S197915-250mg
(S)-3-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
1228561-10-1
250mg
$ 900.00 2022-06-03
TRC
S197915-125mg
(S)-3-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
1228561-10-1
125mg
$ 540.00 2022-06-03
Enamine
EN300-1162729-2500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenylphenyl)propanoic acid
1228561-10-1 95.0%
2500mg
$1791.0 2023-10-03
Enamine
EN300-1162729-250mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenylphenyl)propanoic acid
1228561-10-1 95.0%
250mg
$452.0 2023-10-03
Aaron
AR01PNYT-50mg
(S)-3-([1,1'-biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
1228561-10-1 95%
50mg
$317.00 2025-02-14
Enamine
EN300-1162729-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenylphenyl)propanoic acid
1228561-10-1 95%
1g
$0.0 2023-06-08
1PlusChem
1P01PNQH-100mg
(S)-3-([1,1'-biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
1228561-10-1 95%
100mg
$454.00 2023-12-25
Enamine
EN300-1162729-1000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenylphenyl)propanoic acid
1228561-10-1 95.0%
1000mg
$914.0 2023-10-03
Enamine
EN300-1162729-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-phenylphenyl)propanoic acid
1228561-10-1 95.0%
5000mg
$2650.0 2023-10-03
1PlusChem
1P01PNQH-500mg
(S)-3-([1,1'-biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid
1228561-10-1 95%
500mg
$944.00 2023-12-25

(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid 関連文献

(S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acidに関する追加情報

Introduction to (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic Acid (CAS No: 1228561-10-1)

The compound (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid, identified by its CAS number 1228561-10-1, is a sophisticated organic molecule with significant implications in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of chiral amino acids, which are crucial in the synthesis of enantiomerically pure drugs. The presence of a biphenyl ring at the C3 position and a tert-butoxycarbonyl (Boc) protected amine group at the C2 position makes it a versatile intermediate in the development of various therapeutic agents.

In recent years, there has been a growing interest in the development of drugs that exhibit high enantiomeric purity due to the pronounced differences in biological activity between enantiomers. The stereochemistry of (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid plays a pivotal role in determining its pharmacological properties. The (S)-configuration ensures that the compound interacts selectively with biological targets, thereby enhancing its efficacy and reducing potential side effects. This aspect is particularly relevant in the context of modern drug design, where precision and selectivity are paramount.

The biphenyl moiety in (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid contributes to its structural stability and lipophilicity, which are desirable attributes for many pharmacological compounds. This feature allows the molecule to traverse biological membranes more efficiently, thereby improving its bioavailability. Additionally, the Boc protection on the amine group provides a stable handle for further chemical modifications, enabling chemists to tailor the compound's properties as needed during drug development.

Recent studies have highlighted the importance of chiral amino acids in the synthesis of protease inhibitors, which are widely used in the treatment of viral infections and cancer. For instance, (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid has been employed as a key building block in the development of novel protease inhibitors that exhibit potent antiviral activity. These inhibitors work by binding to and inhibiting specific proteases that are essential for viral replication, thereby preventing the spread of infection.

In addition to its applications in antiviral therapy, this compound has shown promise in the field of anticancer research. The biphenyl ring's ability to interact with biological targets through π-stacking interactions has been leveraged to design molecules that can selectively inhibit cancer cell growth. Preclinical studies have demonstrated that derivatives of (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid can induce apoptosis in cancer cells while sparing healthy cells. This selective toxicity is a critical factor in developing effective anticancer drugs.

The tert-butoxycarbonyl group on the amine moiety also serves as a versatile protecting group that can be removed under specific conditions to reveal the free amine for further functionalization. This property is particularly useful in multi-step syntheses where protecting and deprotecting groups are employed sequentially to introduce various functional moieties into the molecule. The ability to precisely control these transformations is essential for achieving high yields and purity in pharmaceutical synthesis.

Advances in synthetic methodologies have further enhanced the utility of (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid as a building block. Modern techniques such as asymmetric catalysis and flow chemistry have enabled more efficient and scalable production of this compound. These innovations have not only improved the cost-effectiveness of drug development but also opened new avenues for exploring its applications in medicinal chemistry.

The growing body of research on chiral amino acids underscores their importance in modern drug discovery. Compounds like (S)-3-(1,1'-Biphenyl-4-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid continue to inspire new synthetic strategies and therapeutic approaches. As our understanding of molecular interactions deepens, it is likely that we will uncover even more applications for this versatile compound and its derivatives.

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